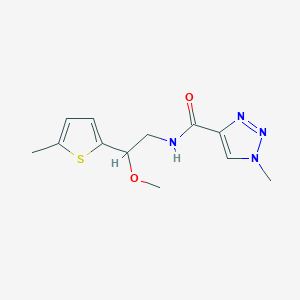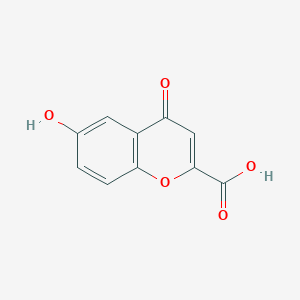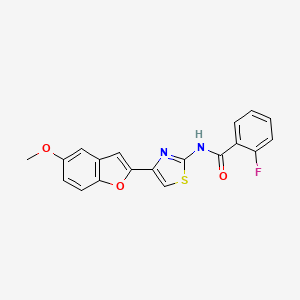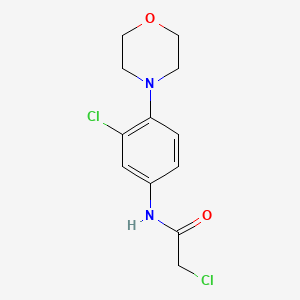
2-Chloro-N-(3-chloro-4-morpholin-4-yl-phenyl)-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(3-chloro-4-morpholin-4-yl-phenyl)-acetamide, also known as CMC-4, is a synthetic molecule that has been used in a variety of scientific research applications. CMC-4 is an important tool in the field of biochemistry and physiology due to its ability to act as an inhibitor of certain enzymes. In addition, CMC-4 has been used in laboratory experiments to study the effects of various drugs on the human body.
科学的研究の応用
2-Chloro-N-(3-chloro-4-morpholin-4-yl-phenyl)-acetamide has been used in a variety of scientific research applications. For example, it has been used to study the effects of drugs on the human body, as well as to study the effects of certain enzymes on biochemical and physiological processes. In addition, 2-Chloro-N-(3-chloro-4-morpholin-4-yl-phenyl)-acetamide has been used in laboratory experiments to study the effects of various drugs on the human body.
作用機序
2-Chloro-N-(3-chloro-4-morpholin-4-yl-phenyl)-acetamide acts as an inhibitor of certain enzymes, including cytochrome P450 (CYP) enzymes, which are involved in the metabolism of drugs in the human body. 2-Chloro-N-(3-chloro-4-morpholin-4-yl-phenyl)-acetamide binds to the active site of these enzymes and prevents them from catalyzing the metabolism of drugs. This inhibition of enzyme activity can be used to study the effects of drugs on the human body.
Biochemical and Physiological Effects
2-Chloro-N-(3-chloro-4-morpholin-4-yl-phenyl)-acetamide has been used to study the effects of drugs on the human body. In particular, it has been used to study the effects of drugs on the biochemical and physiological processes that are regulated by CYP enzymes. For example, 2-Chloro-N-(3-chloro-4-morpholin-4-yl-phenyl)-acetamide has been used to study the effects of certain drugs on the metabolism of glucose, cholesterol, and other molecules in the human body.
実験室実験の利点と制限
The use of 2-Chloro-N-(3-chloro-4-morpholin-4-yl-phenyl)-acetamide in laboratory experiments has several advantages. First, it is relatively easy to synthesize and isolate 2-Chloro-N-(3-chloro-4-morpholin-4-yl-phenyl)-acetamide. Second, 2-Chloro-N-(3-chloro-4-morpholin-4-yl-phenyl)-acetamide is a relatively potent inhibitor of CYP enzymes, making it an ideal tool for studying the effects of drugs on the human body. However, there are some limitations to using 2-Chloro-N-(3-chloro-4-morpholin-4-yl-phenyl)-acetamide in laboratory experiments. For example, 2-Chloro-N-(3-chloro-4-morpholin-4-yl-phenyl)-acetamide does not have a long-term effect on enzyme activity, so it cannot be used to study the long-term effects of drugs on the human body.
将来の方向性
The use of 2-Chloro-N-(3-chloro-4-morpholin-4-yl-phenyl)-acetamide in scientific research has a number of potential future directions. For example, 2-Chloro-N-(3-chloro-4-morpholin-4-yl-phenyl)-acetamide could be used to study the effects of drugs on other biochemical and physiological processes, such as the metabolism of hormones or the regulation of gene expression. In addition, 2-Chloro-N-(3-chloro-4-morpholin-4-yl-phenyl)-acetamide could be used to study the effects of drugs on the development and function of the immune system. Finally, 2-Chloro-N-(3-chloro-4-morpholin-4-yl-phenyl)-acetamide could be used to study the effects of drugs on the development and progression of diseases.
合成法
2-Chloro-N-(3-chloro-4-morpholin-4-yl-phenyl)-acetamide is synthesized through a process known as the “Morita-Baylis-Hillman” (MBH) reaction. This reaction involves the condensation of two molecules, an aldehyde and a nitroalkene, in the presence of a base catalyst. The resulting product is 2-Chloro-N-(3-chloro-4-morpholin-4-yl-phenyl)-acetamide, which is then purified and isolated through a series of chromatographic techniques.
特性
IUPAC Name |
2-chloro-N-(3-chloro-4-morpholin-4-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O2/c13-8-12(17)15-9-1-2-11(10(14)7-9)16-3-5-18-6-4-16/h1-2,7H,3-6,8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZNAOAJNZLXGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(3-chloro-4-morpholin-4-yl-phenyl)-acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate](/img/structure/B2960373.png)
![1-Fluorosulfonyloxy-4-[(4-methoxyphenyl)sulfonyl-methylamino]benzene](/img/structure/B2960374.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2960377.png)
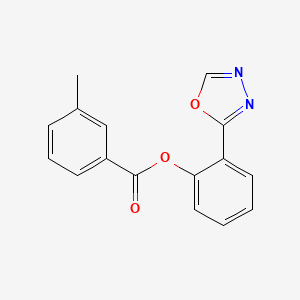
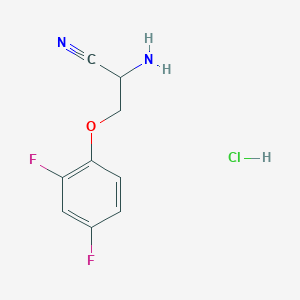

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2960383.png)

![2-chloro-N-{3-[2-(dimethylcarbamoyl)pyrrolidin-1-yl]propyl}pyridine-3-carboxamide](/img/structure/B2960386.png)
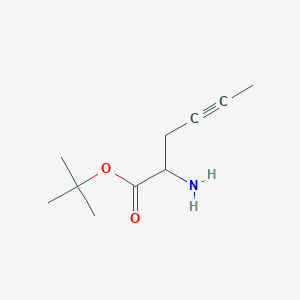
![N-(4-{[(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)amino]sulfonyl}phenyl)butanamide](/img/structure/B2960389.png)
